molecular formula C18H15N3O3S B2913970 (E)-3-[5-(3-Nitrophenyl)thiophen-2-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile CAS No. 1424744-51-3

(E)-3-[5-(3-Nitrophenyl)thiophen-2-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

Cat. No.: B2913970
CAS No.: 1424744-51-3
M. Wt: 353.4
InChI Key: ZWOVKRNUHNBIQT-UHFFFAOYSA-N
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Description

(E)-3-[5-(3-Nitrophenyl)thiophen-2-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is a synthetic small molecule characterized by a conjugated system featuring a nitrophenyl-thiophene core and a pyrrolidine-carbonyl prop-enenitrile group. This structure suggests significant potential for interdisciplinary research applications. In medicinal chemistry, this compound is of interest due to its nitrophenyl-thiophene scaffold. Structurally similar nitrothiophene derivatives have been investigated for their antimycobacterial properties, showing promising activity against Mycobacterium tuberculosis H37Rv . The nitroaromatic group is often a key pharmacophore in prodrugs activated by bacterial nitroreductase enzymes . Furthermore, the compound's potential as an inhibitor of human aldo-keto reductase family 1 member B1 (AKR1B1) is suggested by the activity of a close structural analog, 3-[5-(3-nitrophenyl)thiophen-2-yl]propanoic acid . AKR1B1 is a target for therapeutic agents in conditions like diabetic complications . From a materials science perspective, the extended π-conjugation system, common in thiophene-based chalcones, indicates possible utility in organic electronics . Such compounds can exhibit favorable charge-transport properties and nonlinear optical behavior, making them candidates for developing organic semiconductors, sensors, and other electro-optical devices . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to conduct their own spectroscopic and analytical tests to confirm the identity and purity of the compound prior to use.

Properties

IUPAC Name

(E)-3-[5-(3-nitrophenyl)thiophen-2-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c19-12-14(18(22)20-8-1-2-9-20)11-16-6-7-17(25-16)13-4-3-5-15(10-13)21(23)24/h3-7,10-11H,1-2,8-9H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOVKRNUHNBIQT-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=CC2=CC=C(S2)C3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)/C(=C/C2=CC=C(S2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-[5-(3-Nitrophenyl)thiophen-2-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a pyrrolidine moiety, and a nitrile functional group, contributing to its unique biological properties. Its molecular formula is C15H16N4O2S, with a molecular weight of 316.38 g/mol.

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The proposed mechanisms include:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased caspase activity and DNA fragmentation.
  • Inhibition of Cell Proliferation : Studies demonstrate that it significantly reduces cell viability in human breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent antiproliferative effects.
  • Impact on Mitochondrial Function : The compound alters mitochondrial membrane potential, which is crucial for maintaining cellular energy homeostasis and regulating apoptosis.

Cytotoxicity Studies

A recent study evaluated the cytotoxic effects of the compound on human breast cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
MCF-75.02Induces apoptosis via caspase activation
MDA-MB-23115.24Disrupts mitochondrial function
Human Skin Fibroblasts28.52Lower cytotoxicity compared to cancer cells

The results indicate that this compound has selective cytotoxicity towards cancer cells while being less harmful to normal cells.

Case Studies

In a controlled experiment, the compound was administered to MCF-7 and MDA-MB-231 cells at varying concentrations to assess its effect on cell viability over time. The findings revealed a dose-dependent decrease in cell survival, confirming its potential as an anticancer agent.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name Substituents on Thiophene Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound 3-Nitrophenyl Pyrrolidine-1-carbonyl, nitrile ~383.4 (calculated) High polarity, potential for C—H···O/N—H···O hydrogen bonding
3-[5-(3-Nitrophenyl)thiophen-2-yl]propanoic acid (CID55100, ) 3-Nitrophenyl Propanoic acid ~303.3 (CID data) Increased aqueous solubility due to carboxylic acid group
(E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one () Diphenylamino Pyridin-3-yl, enone ~408.4 (calculated) C—H···O interactions in crystal packing; extended π-conjugation
Key Organics Example () 4-Fluorobenzoyl Chloropyridine, trifluoromethyl, nitrile ~487.9 (calculated) Lipophilic character; electron-deficient due to Cl and CF₃ groups

Physicochemical and Crystallographic Properties

  • The pyrrolidine carbonyl may participate in hydrogen bonds, as seen in similar enone-containing compounds (). Crystallographic analysis using tools like SHELXL () and Mercury CSD () would likely reveal intermolecular interactions critical for stability.
  • CID55100: The propanoic acid substituent increases hydrophilicity compared to the target compound, making it more suitable for aqueous formulations but less membrane-permeable .
  • Compound: The diphenylamino group introduces steric bulk and electron-donating effects, contrasting with the nitro group in the target compound. Its crystal structure shows dimerization via C—H···O bonds, a feature the target compound may share if nitro groups engage in similar interactions .

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